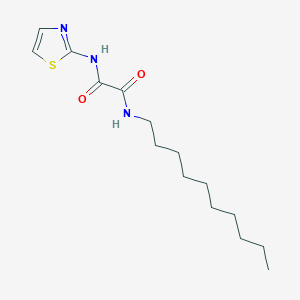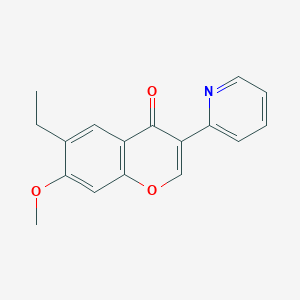
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a member of the cyanopyrrolidine class and has the chemical formula C₁₉H₁₈N₂O₃.
- Its structure consists of a quinoline core with a butyl group, a cyano group, and a hydroxy group attached at specific positions.
- The compound’s systematic name reflects its substituents and functional groups.
Méthodes De Préparation
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions typical of quinolines, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These would depend on the reaction type and conditions.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure may make it interesting for medicinal chemistry or materials science.
Biology: It could be explored as a potential bioactive compound, although specific studies are lacking.
Medicine: No direct medical applications are reported, but further research could reveal therapeutic potential.
Industry: Its industrial applications remain unexplored.
Mécanisme D'action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other quinoline derivatives, such as hydroxyquinolines or cyano-substituted quinolines, may share some structural features.
Uniqueness: The specific combination of substituents in this compound sets it apart, but direct comparisons require additional data.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Propriétés
Formule moléculaire |
C21H19N3O3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-butyl-N-(2-cyanophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-3-12-24-17-11-7-5-9-15(17)19(25)18(21(24)27)20(26)23-16-10-6-4-8-14(16)13-22/h4-11,25H,2-3,12H2,1H3,(H,23,26) |
Clé InChI |
GSUTZTCEGPTAEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)


![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)




